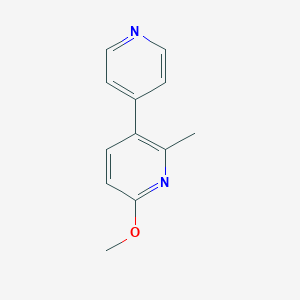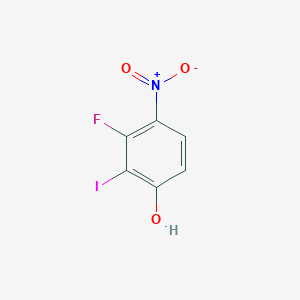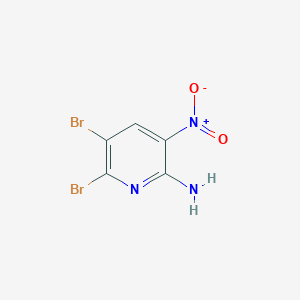
5,6-Dibromo-3-nitropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromo-3-nitropyridin-2-amine: is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.9 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms and a nitro group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-nitropyridin-2-amine typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 3-nitropyridine with bromine in the presence of a suitable catalyst to introduce bromine atoms at the 5 and 6 positions . The reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound .
化学反应分析
Types of Reactions: 5,6-Dibromo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: The major product is 5,6-dibromo-3-aminopyridin-2-amine.
Oxidation Reactions: Oxidized derivatives of the original compound.
科学研究应用
Chemistry: 5,6-Dibromo-3-nitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors .
Medicine: The compound’s derivatives are being studied for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of dyes, pigments, and polymers .
作用机制
The mechanism of action of 5,6-Dibromo-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and nitro groups play a crucial role in its binding affinity and reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .
相似化合物的比较
Comparison: 5,6-Dibromo-3-nitropyridin-2-amine is unique due to the presence of two bromine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like 5-Bromo-2-nitropyridine and 2-Amino-5-bromo-3-nitropyridine have different substitution patterns, leading to variations in their properties and applications .
属性
分子式 |
C5H3Br2N3O2 |
|---|---|
分子量 |
296.90 g/mol |
IUPAC 名称 |
5,6-dibromo-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Br2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) |
InChI 键 |
NHLPOHRQWBKZQA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Br)Br)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


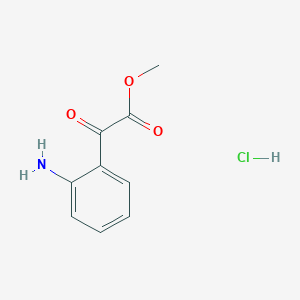

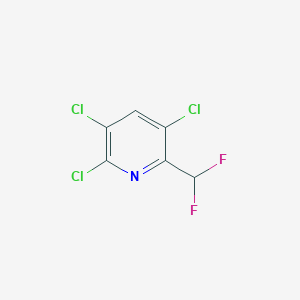

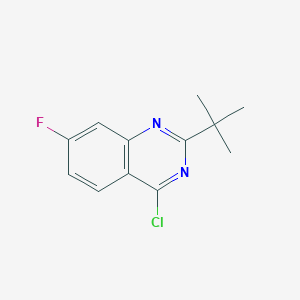
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
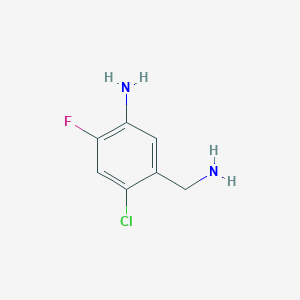
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
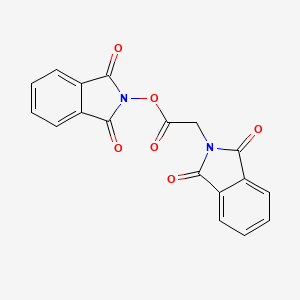

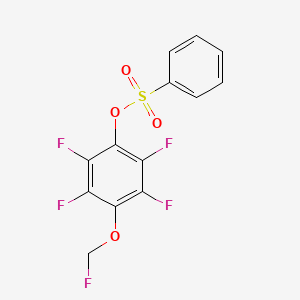
![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
